1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes a cyclopenta[d]pyrimidine core, makes it a valuable candidate for further research and development.
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the cyclocondensation reaction of 3-methoxybenzaldehyde with thiourea and cyclopentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups onto the aromatic ring or the pyrimidine core
Scientific Research Applications
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of corrosion inhibitors and other materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it has been found to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells, indicating its potential neuroprotective effects .
Comparison with Similar Compounds
1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be compared to other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar cyclopenta core but differs in its functional groups and applications.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazolo-pyridine core and are used in different applications, including medicinal chemistry and material science.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-5-2-4-9(8-10)16-12-7-3-6-11(12)13(19)15-14(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPTAORAKEWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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